molecular formula C12H17NO2 B2665781 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 1784180-64-8

8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B2665781
CAS No.: 1784180-64-8
M. Wt: 207.273
InChI Key: XQPKDOZXNBJOIV-UHFFFAOYSA-N
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Description

8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a chemical compound supplied for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. The 1,4-benzoxazepine scaffold is a privileged structure in medicinal chemistry, known for its relevance in central nervous system (CNS) drug discovery . Researchers are particularly interested in this class of compounds due to demonstrated pharmacological activities in structurally similar molecules, which include anxiolytic and analgesic properties in preclinical models . These related compounds are often investigated for their potential interaction with neurological targets, such as the GABAA receptor and serotonin (5-HT) receptors, which are critical pathways for modulating neuronal excitability and anxiety behaviors . The molecular framework of 1,4-benzoxazepines is also a subject of study in synthetic chemistry, exploring novel dearomative rearrangements and ring-expansion reactions to access diverse and complex alkaloid-like polycyclic frameworks . This product is designed for scientists conducting research in these advanced areas. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

8-methoxy-2,2-dimethyl-4,5-dihydro-3H-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2)8-13-7-9-4-5-10(14-3)6-11(9)15-12/h4-6,13H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPKDOZXNBJOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C(O1)C=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with 2-aminophenol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzoxazepine ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine 8-OCH₃, 2,2-dimethyl C₁₂H₁₇NO₂ ~207.27 Methoxy enhances hydrophilicity; dimethyl groups add steric hindrance.
8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride 8-Br, 2,2-dimethyl C₁₁H₁₄BrNO·HCl 256.14 (free base) Bromo increases lipophilicity; hydrochloride improves solubility.
7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine 7-F, 2,2-dimethyl C₁₁H₁₄FNO 195.23 Fluorine’s electronegativity alters electronic properties; substitution position affects target binding.
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride 7-NO₂ C₉H₁₁ClN₂O₃ 230.65 Nitro group is electron-withdrawing; may reduce metabolic stability.
9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride 9-F C₉H₁₁ClFNO 203.64 Fluorine at position 9; lacks dimethyl groups, increasing ring flexibility.
Key Observations:
  • Methoxy vs. Halogen Substituents : The methoxy group in the target compound enhances hydrophilicity compared to bromo or fluoro analogs, which are more lipophilic. This impacts bioavailability and target interaction .
  • Positional Effects : Substituent position (e.g., 7-nitro vs. 8-methoxy) significantly influences electronic properties. For instance, the nitro group at position 7 creates an electron-deficient aromatic ring, which may hinder π-π stacking interactions .

Biological Activity

8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS No. 144537-22-4) is a heterocyclic compound notable for its diverse biological activities. With a molecular formula of C12H15NO3 and a molecular weight of approximately 221.25 g/mol, this compound has garnered interest in various fields including medicinal chemistry and pharmacology.

Chemical Structure

The structural characteristics of this compound contribute significantly to its biological activities. The presence of a methoxy group at the 8-position and two methyl groups at the 2-position enhances its solubility and interaction with biological targets.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values against selected cancer cell lines:

CompoundCell Line TestedIC50 (µM)Notes
8-Methoxy-2,2-dimethyl...MCF-73.1Selective activity
8-Methoxy-2,2-dimethyl...HCT1165.3Moderate activity
DoxorubicinMCF-70.05Standard reference

These findings suggest that this compound may serve as a promising candidate for anticancer drug development.

Antioxidant Properties

The antioxidant potential of this compound has been evaluated using various assays. The following table presents a comparison of its antioxidant activity with a standard antioxidant:

CompoundMethod UsedIC50 (µM)
8-Methoxy-2,2-dimethyl...DPPH Scavenging15.0
Butylated Hydroxytoluene (BHT)DPPH Scavenging20.0

The results indicate that the compound possesses significant antioxidant activity which may protect cells from oxidative stress.

Antibacterial Activity

Preliminary studies have shown that derivatives of benzoxazepines exhibit selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis. This suggests potential applications in treating bacterial infections.

The biological activities of this compound are believed to involve its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes and modulating their activity. For example:

  • Antiproliferative Effects : The compound may inhibit certain enzymes involved in cell cycle regulation.
  • Antioxidant Mechanisms : Its ability to scavenge free radicals and modulate cellular pathways contributes to reduced oxidative stress.

Antiproliferative Studies

In a study evaluating various benzoxazepines for their antiproliferative effects on cancer cell lines, 8-Methoxy-2,2-dimethyl... demonstrated promising results with an IC50 value of approximately 3.1 µM against MCF-7 cells. This indicates its potential as an anticancer agent.

Antioxidant Mechanisms

Research has shown that the antioxidant properties of the compound are not solely related to free radical scavenging but also involve modulation of cellular pathways that reduce oxidative stress.

Antibacterial Applications

A study highlighted the antibacterial efficacy of related benzoxazepines against E. faecalis, suggesting that structural modifications could enhance activity against other bacterial strains.

Q & A

Basic Question | Structural Analysis

  • X-ray crystallography : Resolves stereochemistry and confirms fused-ring systems, as demonstrated in isoxazolo[2,3-d][1,4]benzoxazepine derivatives .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and diastereomer differentiation. For example, methoxy and dimethyl groups show distinct splitting patterns in the ¹H NMR spectrum .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .

How can researchers optimize the domino Knoevenagel–hydride shift cyclization to improve yield and diastereomeric ratio?

Advanced Question | Reaction Optimization

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce diastereoselectivity. Balancing polarity with steric effects is key .
  • Catalyst screening : Transition-metal catalysts (e.g., Cu(OTf)₂) can stabilize intermediates, improving cyclization efficiency.
  • Temperature control : Lower temperatures favor kinetic control, increasing selectivity for one diastereomer .
  • In situ monitoring : Use HPLC or TLC to track intermediate formation and adjust conditions dynamically .

What strategies address contradictory data on the compound’s neuroprotective vs. antineoplastic mechanisms?

Advanced Question | Mechanistic Contradictions

  • Target-specific assays : Conduct separate assays for neuroprotection (e.g., glutamate-induced neuronal damage models ) and anticancer activity (e.g., PI3K inhibition or STAT3 pathway assays ).
  • Dose-response studies : Evaluate if effects are concentration-dependent; neuroprotection may occur at lower doses, while cytotoxicity dominates at higher concentrations.
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., methoxy or dimethyl groups) to isolate mechanisms. For example, piclozotan (a neuroprotective benzoxazepine) lacks antineoplastic activity, highlighting substituent-driven selectivity .

How does introducing substituents affect the compound’s pharmacological profile, and what methods assess this?

Advanced Question | Structure-Activity Relationships (SAR)

  • Substituent effects :
    • Methoxy groups : Enhance blood-brain barrier penetration, critical for neuroprotective applications .
    • Dimethyl groups : Increase metabolic stability by reducing CYP450 oxidation .
  • Assessment methods :
    • Kinase inhibition assays : Screen for PI3K, CDK8, or JAK/STAT3 inhibition to link structural changes to antineoplastic activity .
    • Molecular docking : Predict binding affinities to targets like 5-HT1A receptors or tubulin .

What analytical approaches resolve impurities in synthesized batches, ensuring compliance with standards?

Advanced Question | Purity & Compliance

  • Chromatography : Use reverse-phase HPLC with UV detection to separate diastereomers and byproducts. Gradient elution with acetonitrile/water is effective .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove polar impurities .
  • Reference standards : Compare against certified impurities (e.g., dihydroimidazo-benzoxazepine derivatives) using LC-MS .

What in vitro models are used to study the compound’s neuroprotective effects, and what endpoints are measured?

Basic Question | Neuroprotection Models

  • Primary neuronal cultures : Expose to oxidative stress (e.g., H₂O₂ or glutamate) and measure viability via MTT assay .
  • SH-SY5Y cells : Differentiate into dopaminergic neurons and assess protection against rotenone-induced apoptosis using caspase-3 activation as an endpoint .
  • Microglial activation assays : Quantify TNF-α or IL-6 suppression to evaluate anti-inflammatory effects .

How to design experiments to elucidate the compound’s interaction with targets like PI3K or STAT3?

Advanced Question | Target Engagement

  • Kinase inhibition profiling : Use a panel of recombinant kinases (e.g., PI3Kα/β/γ isoforms) with ATP-Glo assays to determine IC₅₀ values .
  • STAT3 phosphorylation assays : Treat cancer cell lines (e.g., MDA-MB-231) and measure p-STAT3 levels via Western blot .
  • Surface plasmon resonance (SPR) : Immobilize purified PI3K and measure binding kinetics in real-time .

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